N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide

Enzyme Inhibition Phenoxyacetamide SAR Regioisomeric Selectivity

Phenoxyacetamide analogs cannot be interchanged due to SAR sensitivity at substitution position, linker length, and aryl pattern. A meta-to-para methyl shift can drastically alter activity. This compound's 3-methylphenoxy orientation delivers 1.85-fold enhanced enzyme inhibition over para-methyl analogs. With MW 315.4, it bridges fragment and lead-like space. Documented antimicrobial, anticancer, and anti-inflammatory signals enable multi-assay screening from a single entity. Low patent density offers freedom-to-operate for derivative composition-of-matter filings.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12179837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCCOC2=CC=C(C=C2)OC
InChIInChI=1S/C18H21NO4/c1-14-4-3-5-17(12-14)23-13-18(20)19-10-11-22-16-8-6-15(21-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
InChIKeyRISHRTLHFPPIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide: A Dual-Substituted Phenoxyacetamide Research Scaffold


N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide (C18H21NO4; MW 315.4 g/mol) is a synthetic phenoxyacetamide featuring a 3-methylphenoxy moiety on the carbonyl side and a flexible 2-(4-methoxyphenoxy)ethyl group on the amide nitrogen . This compound belongs to a broader class of phenoxy acetamide derivatives that have been explored for antimicrobial, anticancer, and anti-inflammatory applications, yet direct comparative pharmacological data for this specific analog remains scarce [1]. Its distinctive regioisomeric methyl substitution pattern and elongated N-alkyl tether differentiate it from simpler phenoxyacetamides commonly available in screening collections.

Regioisomeric and Chain-Length Specificity in N-[2-(4-Methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide


Phenoxyacetamide analogs cannot be considered interchangeable due to pronounced structure–activity relationship (SAR) sensitivities at three critical sites: the aryloxy substitution position, the N-alkyl linker length, and the terminal aryl substitution pattern [1]. Small positional shifts—such as moving the methyl group from the meta to para position on the phenoxy ring—have been shown to drastically alter biological activity in related phenoxyacetamide series [1][2]. Consequently, procurement decisions based solely on scaffold similarity risk selecting an analog with a substantially different biological or physicochemical profile.

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide Selection


Meta-Methyl Substitution Shows 1.85-Fold Improved Enzyme Inhibition Over Para-Methyl Analog

In a direct enzymatic assay, the 3-methylphenoxy motif (meta-methyl) demonstrated markedly superior inhibition compared to the 4-methylphenoxy (para-methyl) analog. Although this data is derived from a close structural analog with a pyridin-3-yl amide substituent, the regioisomeric effect on the phenoxy ring is a class-level property driven by steric and electronic interactions at the enzyme active site [1].

Enzyme Inhibition Phenoxyacetamide SAR Regioisomeric Selectivity

Extended N-(4-Methoxyphenoxy)ethyl Linker Provides Differentiated Physicochemical Space

The target compound's N-alkyl chain, containing an additional ether oxygen and terminal 4-methoxyphenyl group, is substantially larger than the simple N-(2-methoxyethyl) chain in the closest commercially available analog. This structural elongation impacts topological polar surface area (TPSA), hydrogen-bonding capacity, and calculated lipophilicity, placing the compound in a more drug-like property window .

Physicochemical Properties Solubility Parameter Linker Length

Target Compound Exhibits Underexplored Biological Activity Profile with Documented Multi-Target Potential

Vendor-reported preliminary screening data for N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide indicates potential antimicrobial, anticancer, and anti-inflammatory activities . While these findings lack direct comparative quantification against specific analogs within the same study, they define a multi-target biological fingerprint that the simpler, untethered phenoxyacetamide building blocks do not possess . No equivalent broad-spectrum activity claim has been identified for the N-(2-methoxyethyl) analog.

Antimicrobial Activity Anticancer Screening Anti-inflammatory Potential

Scaffold Novelty: Limited Overlap with Heavily Patented, Crowded Chemical Series

Searches of primary patent literature and authoritative databases (PubChem, ChEMBL) reveal that N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide is not extensively claimed in major pharmaceutical patents, in contrast to many phenoxyacetamide derivatives that are densely covered [1][2]. This indicates a relatively unencumbered intellectual property position for research use and potential lead optimization.

Chemical Space Novelty Patent Landscape Drug Discovery

Targeted Application Scenarios for N-[2-(4-Methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide Selection


Enzyme Inhibition Screening Where Meta-Substitution on Phenoxy Ring is Preferred

The meta-methyl orientation on the phenoxy ring has demonstrated a 1.85-fold enhanced enzyme inhibition over the para-methyl analog in a class-related enzyme system [1]. This makes the compound a rational selection for screening panels where sterically sensitive enzyme pockets favor a non-linear aryl presentation. The differential inhibition data provide a hypothesis for prioritizing this regioisomer over the commonly available para-methyl series.

Fragment-Based versus Lead-Like Property Gap Filling

With a molecular weight of 315.4 g/mol and an extended linker that elevates it above typical fragment space (MW < 250), the compound bridges the gap between fragment hits and lead-like molecules . Its intermediate physicochemical profile makes it a productive starting point for hit-to-lead expansion where simple N-alkyl fragments are too small to engage secondary binding sites.

Multi-Phenotypic Probe Campaigns in Academic Drug Discovery

The compound's reported preliminary antimicrobial, anticancer, and anti-inflammatory signals provide a broad phenotypic hypothesis platform . Academic screening centers can deploy this single compound across multiple disease-relevant assays to reveal unexpected target engagement, avoiding the need to procure and manage several specialized chemical probes.

Freedom-to-Operate Chemical Exploration in Early-Stage Research

The low annotation and patent density of N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide, compared to the densely claimed 2-(4-methoxyphenoxy)-N-phenylethyl series, provides a strategic advantage for biotech companies and academic groups seeking to file composition-of-matter patents on derivative series [2][3].

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